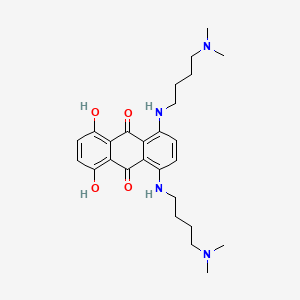
4-(2,4-Dibromophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its significant antibacterial and anticancer properties. This compound is derived from marine sponges and has shown broad activity against various medically relevant pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. These reactions occur when an aryl halide is activated by electron-attracting groups and reacts with a nucleophile . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dibromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones using oxidizing agents like chromic acid.
Electrophilic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid or other strong oxidizing agents.
Nitration: Dilute or concentrated nitric acid, depending on the desired product.
Major Products
Oxidation: Quinones.
Nitration: 2-nitrophenol, 4-nitrophenol, or 2,4,6-trinitrophenol (picric acid) depending on the reaction conditions.
Applications De Recherche Scientifique
4-(2,4-Dibromophenoxy)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,4-Dibromophenoxy)phenol involves:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes.
Anticancer Activity: Induces apoptosis through the intrinsic mitochondrial pathway, targeting primary malignant cells.
Comparaison Avec Des Composés Similaires
4-(2,4-Dibromophenoxy)phenol is compared with other brominated phenoxyphenols:
4,6-Dibromo-2-(2,4-dibromophenoxy)phenol: Similar antibacterial activity but differs in the number and position of bromine atoms.
3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: Exhibits similar properties but has an additional bromine atom, which may affect its activity and solubility.
These comparisons highlight the unique structural features of this compound that contribute to its specific biological activities.
Propriétés
Numéro CAS |
65696-64-2 |
|---|---|
Formule moléculaire |
C12H8Br2O2 |
Poids moléculaire |
344.00 g/mol |
Nom IUPAC |
4-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H8Br2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H |
Clé InChI |
BIDIJHBVALRKJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


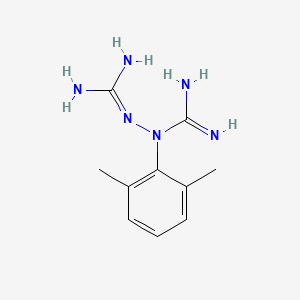

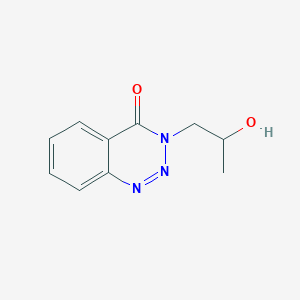

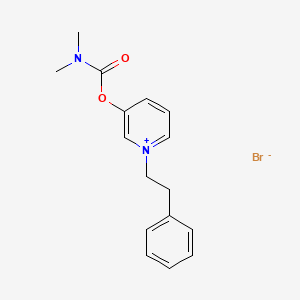
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
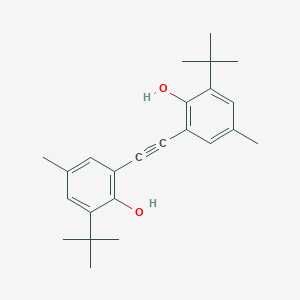
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
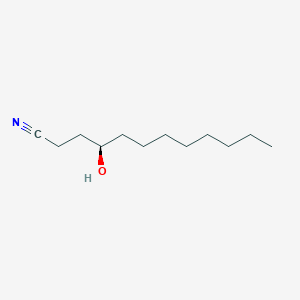
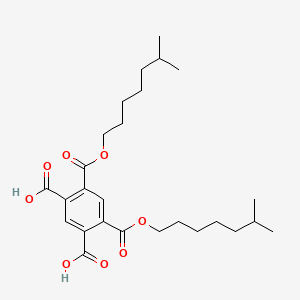
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

